molecular formula C8H10N4O2 B2827681 N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline CAS No. 343569-78-8

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

Cat. No.: B2827681
CAS No.: 343569-78-8
M. Wt: 194.194
InChI Key: JQUNGESKERUBCQ-VURMDHGXSA-N
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Description

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline is an organic compound with the molecular formula C8H10N4O2 It is characterized by the presence of a hydrazinyl group and a nitro group attached to an ethenyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline typically involves the reaction of aniline with nitroethene derivatives under specific conditions. One common method is the nitration of aniline followed by the reduction of the nitro group to form the hydrazinyl derivative. This process can be carried out using various reducing agents such as palladium-catalyzed hydrogenation, iron/ammonium chloride, or other metal-based reduction methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, iron/ammonium chloride for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include aniline derivatives, amino-substituted compounds, and various oxidized products, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroaniline derivatives and hydrazinyl-substituted compounds, such as:

  • Nitroaniline
  • Hydrazinobenzene
  • Nitroethene derivatives

Uniqueness

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Properties

IUPAC Name

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNGESKERUBCQ-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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